ポナズリル-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

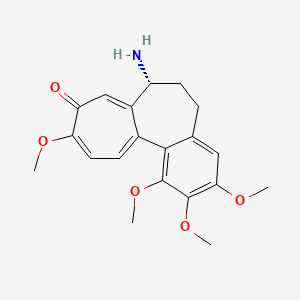

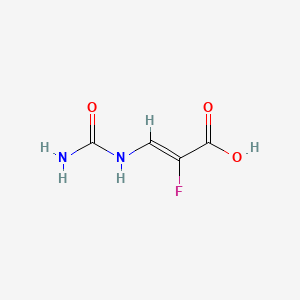

Ponazuril-d3 is a deuterated form of Ponazuril, a triazine anticoccidial drug. It is primarily used in veterinary medicine to treat protozoal infections, particularly equine protozoal myeloencephalitis caused by Sarcocystis neurona. The deuterated form, Ponazuril-d3, is labeled with deuterium, which can be used in various pharmacokinetic studies to track the drug’s behavior in biological systems.

科学的研究の応用

Ponazuril-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ponazuril.

Biology: Employed in studies to understand the biological pathways and mechanisms of action of anticoccidial drugs.

Medicine: Investigated for its potential use in treating protozoal infections in various animal species.

Industry: Utilized in the development of new veterinary drugs and formulations.

作用機序

Target of Action

Ponazuril-d3 is a triazine-based antiprotozoal medication that specifically targets protozoan parasites . Its primary mode of action is against the apicomplexan group of parasites, which include organisms such as Eimeria, Neospora, Toxoplasma, and Sarcocystis .

Mode of Action

Ponazuril-d3 works by inhibiting the activity of certain enzymes that are essential for the replication of the protozoa’s nucleic acids . Specifically, it interferes with the parasite’s mitochondrial electron transport chain . This disruption affects the energy metabolism of the parasite, effectively inhibiting its ability to reproduce and survive within the host .

Biochemical Pathways

The biochemical pathways affected by Ponazuril-d3 are primarily those involved in the energy metabolism of the protozoan parasites . By interfering with the mitochondrial electron transport chain, Ponazuril-d3 disrupts the normal metabolic processes of the parasites, leading to their inability to reproduce and survive .

Pharmacokinetics

Ponazuril-d3 exhibits a Michaelis-Menten elimination with a Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% . Additionally, cumulatively 86.42 ± 2.96% of ponazuril was recovered from feces and 0.31% ± 0.08% from urine during 0-1,020 h after oral administration .

Result of Action

The result of Ponazuril-d3’s action is the effective control of protozoan parasites, leading to a reduction in the clinical signs associated with the infection . This includes symptoms such as diarrhea in cases of coccidiosis or neurological symptoms in diseases like equine protozoal myeloencephalitis (EPM) . By stopping the multiplication of protozoan parasites, Ponazuril-d3 prevents the progression of the disease and reduces the likelihood of severe health complications .

Action Environment

The action of Ponazuril-d3 can be influenced by various environmental factors. For instance, the density of the animal populations and the hygiene of the environments can affect the prevalence of coccidia infected animals . In environments where the animal populations are dense and the conditions could be unhygienic, there is a higher prevalence of coccidia infected animals . Therefore, the efficacy of Ponazuril-d3 in controlling coccidiosis can be influenced by these environmental factors .

生化学分析

Cellular Effects

Ponazuril-d3 is expected to have similar cellular effects as Ponazuril. Ponazuril has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to share similar mechanisms with Ponazuril, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: Ponazuril-d3 is synthesized through a multi-step process involving the introduction of deuterium atoms into the Ponazuril molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their incorporation into the Ponazuril structure. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Ponazuril-d3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions: Ponazuril-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Conversion to sulfides.

Substitution: Formation of substituted triazine derivatives.

類似化合物との比較

Toltrazuril: A triazine derivative with similar anticoccidial activity.

Diclazuril: Another triazine compound used to treat coccidiosis in animals.

Sulfonamides: A class of synthetic compounds with broad-spectrum antimicrobial activity.

Uniqueness of Ponazuril-d3: Ponazuril-d3 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in understanding the drug’s behavior in biological systems and optimizing its use in veterinary medicine.

特性

CAS番号 |

1346602-48-9 |

|---|---|

分子式 |

C18H14F3N3O6S |

分子量 |

460.399 |

IUPAC名 |

1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |

InChIキー |

VBUNOIXRZNJNAD-BMSJAHLVSA-N |

SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |

同義語 |

1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; Toltrazuril-d3 Sulfone; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)